



Application Notes and Protocols for VT02956 in Cell Culture

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Compound of Interest		
Compound Name:	VT02956	
Cat. No.:	B10861315	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

VT02956 is a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3] By inhibiting LATS kinases, **VT02956** prevents the phosphorylation of Yes-associated protein (YAP) and its transcriptional co-activator with PDZ-binding motif (TAZ). This leads to the nuclear translocation of YAP/TAZ and the subsequent modulation of gene expression.[4][5][6][7][8] Notably, in Estrogen Receptor-positive (ER+) breast cancer cells, activation of the YAP/TAZ pathway through LATS inhibition leads to the transcriptional repression of Estrogen Receptor Alpha (ESR1), the gene encoding for the estrogen receptor (ERα).[4][5][6][7][8] This unique mechanism of action makes **VT02956** a promising experimental compound for studying the Hippo pathway and for the development of novel therapeutics for ER+ breast cancer, including those resistant to standard endocrine therapies.[4][9]

These application notes provide detailed protocols for the use of **VT02956** in cell culture-based experiments, focusing on ER+ breast cancer cell lines.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of VT02956



Target	IC50 (nM)
LATS1	0.76
LATS2	0.52

Data summarized from commercially available information.[1][2][3]

Table 2: Recommended VT02956 Concentrations for Cell-Based Assays

Assay	Cell Line	Concentration Range (µM)	Incubation Time
Cell Viability / Colony Formation	MCF-7, T47D	0.5 - 2	4 - 14 days
Immunoblotting (YAP/TAZ dephosphorylation, ERα reduction)	MCF-7	0.1 - 2	2 days
qPCR (ESR1 and target gene expression)	MCF-7, BTO-02	2	2 days

Concentrations and incubation times are derived from published studies.[9][10][11] Optimal conditions may vary depending on the specific experimental setup and should be determined empirically.

Experimental Protocols Cell Culture of ER+ Breast Cancer Cell Lines (MCF-7 and T47D)

This protocol describes the standard procedure for culturing MCF-7 and T47D human breast cancer cell lines.

Materials:



- MCF-7 or T47D cells
- MCF-7 Growth Medium: Improved MEM (IMEM) supplemented with 5% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
- T47D Growth Medium: RPMI 1640 medium supplemented with 5% FBS and 25 nM insulin. [1]
- Phosphate Buffered Saline (PBS), sterile
- Trypsin-EDTA (0.25%)
- Cell culture flasks (T75)
- 6-well, 12-well, or 96-well plates
- Incubator (37°C, 5% CO2)

Procedure:

- Maintain cells in T75 flasks in a 37°C incubator with 5% CO2.
- For passaging, aspirate the old medium and wash the cells once with sterile PBS.
- Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
- Neutralize the trypsin by adding 4-5 mL of the respective complete growth medium.
- Centrifuge the cell suspension at 1000 rpm for 5 minutes.
- Resuspend the cell pellet in fresh growth medium and count the cells.
- Seed cells into new flasks or plates at the desired density for experiments.

Colony Formation Assay

This assay assesses the long-term effect of **VT02956** on the proliferative capacity and survival of cancer cells.



Materials:

- MCF-7 or T47D cells
- Complete growth medium (as described in Protocol 1)
- VT02956 (and inactive analogue VT02484 as a negative control, if available)
- DMSO (vehicle control)
- 6-well or 12-well plates
- Crystal Violet staining solution (0.1% crystal violet in 20% methanol)
- 4% Paraformaldehyde (PFA) in PBS

Procedure:

- Seed MCF-7 or T47D cells into 6-well or 12-well plates at a low density (e.g., 200 cells/well for MCF-7).[12][13][14]
- · Allow cells to attach overnight.
- Treat the cells with various concentrations of VT02956 (e.g., 0.5 μM, 2 μM) or DMSO as a vehicle control. An inactive analogue like VT02484 can be used as a further negative control.
 [10]
- Incubate the plates for 10-14 days, refreshing the medium with the respective treatments every 2-4 days.[10][12]
- After the incubation period, wash the colonies with PBS.
- Fix the colonies with 4% PFA for 15 minutes at room temperature.[12]
- Stain the fixed colonies with Crystal Violet solution for 20 minutes.[12]
- Gently wash the plates with water and allow them to air dry.



 Count the number of colonies (typically defined as clusters of >50 cells) manually or using an automated colony counter.

Immunoblotting for YAP, p-YAP, and ERα

This protocol details the detection of changes in protein levels and phosphorylation status of key signaling molecules upon **VT02956** treatment.

Materials:

- MCF-7 cells
- VT02956 and control compounds
- RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-YAP, anti-phospho-YAP (Ser127), anti-ERα, anti-LATS1, anti-p-LATS1 (Thr1079))
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

Procedure:

- Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with VT02956 (e.g., 0.1, 0.5, 2 μM) or controls for 48 hours.[11]



- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for ESR1 and YAP Target Genes

This protocol is for measuring changes in the mRNA expression levels of ESR1 and known YAP target genes (e.g., CTGF, CYR61).

Materials:

- MCF-7 cells or breast tumor organoids (BTOs)
- VT02956 and control compounds
- RNA extraction kit (e.g., RNeasy Kit)
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- qPCR primers for ESR1, CTGF, CYR61, and a reference gene (e.g., GAPDH, ACTB)
- Real-time PCR system

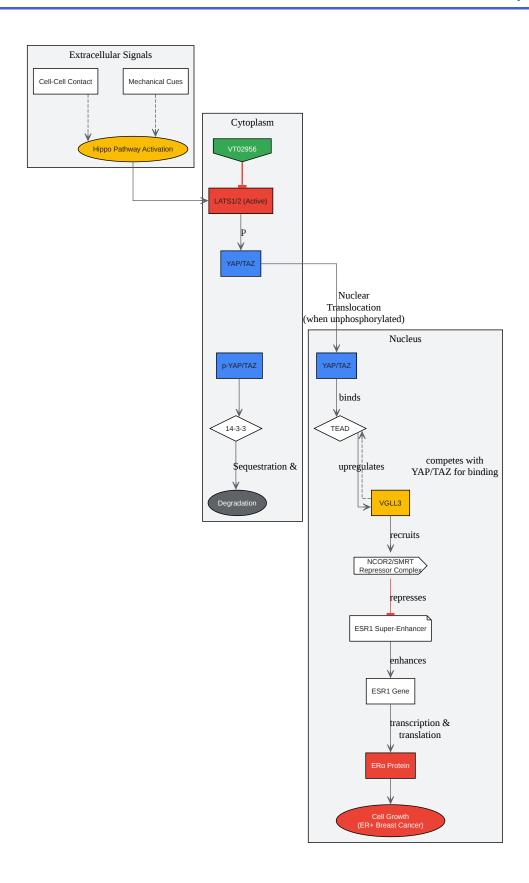


Procedure:

- Treat cells with 2 μM VT02956 or a control compound for 48 hours.[11]
- Extract total RNA from the cells using an RNA extraction kit.
- Synthesize cDNA from the extracted RNA.
- Perform qPCR using a qPCR master mix and specific primers for the target and reference genes. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Mandatory Visualization

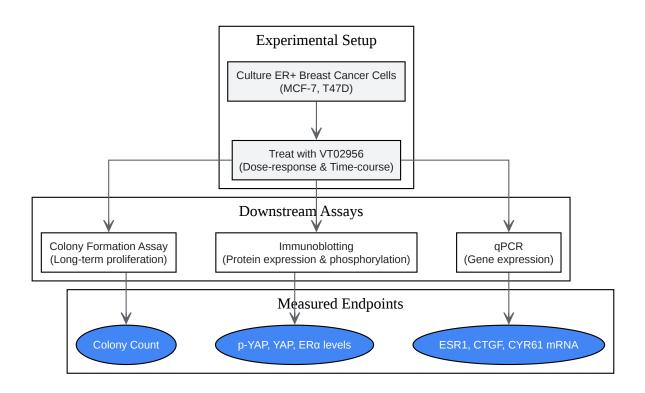




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Caption: Mechanism of VT02956 in ER+ breast cancer cells.





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Caption: General experimental workflow for **VT02956** studies.

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